An In-depth Technical Guide to 4'-Iodo-4-dimethylaminoazobenzene: Properties, Synthesis, and Applications for Advanced Research
An In-depth Technical Guide to 4'-Iodo-4-dimethylaminoazobenzene: Properties, Synthesis, and Applications for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Iodo-4-dimethylaminoazobenzene is a substituted azobenzene derivative characterized by the presence of an iodo group at the 4'-position and a dimethylamino group at the 4-position of the two phenyl rings connected by an azo linkage. This molecule holds significant interest for researchers in chemistry, materials science, and biomedicine due to its photochromic properties, which are characteristic of the azobenzene scaffold, and the presence of a heavy iodine atom, which can be leveraged for specific applications. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectral characterization, and a discussion of its current and potential applications in advanced research and drug development.
Introduction: The Scientific Merit of a Substituted Azobenzene
Azobenzene and its derivatives are a well-established class of photoresponsive molecules, or "photoswitches," capable of undergoing reversible isomerization between their trans and cis geometric isomers upon irradiation with light of specific wavelengths. This photoisomerization induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making azobenzenes ideal components for the development of light-controlled materials and biological tools.
The subject of this guide, 4'-Iodo-4-dimethylaminoazobenzene, combines the photoswitchable azobenzene core with two key functional groups:
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A Dimethylamino Group: This strong electron-donating group significantly influences the electronic and photophysical properties of the azobenzene chromophore.
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An Iodo Group: The presence of a heavy iodine atom offers unique opportunities, including its use as a handle for further chemical modification (e.g., in cross-coupling reactions), its potential as an X-ray contrast agent, and its ability to influence the photophysical properties of the molecule.
This guide aims to serve as a detailed resource for researchers interested in harnessing the unique properties of 4'-Iodo-4-dimethylaminoazobenzene for a variety of scientific applications.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of 4'-Iodo-4-dimethylaminoazobenzene is essential for its effective use in research.
Core Chemical Attributes
| Property | Value | Source(s) |
| Chemical Name | 4'-Iodo-4-dimethylaminoazobenzene | TCI |
| Synonyms | 4-Dimethylamino-4'-iodoazobenzene | TCI[1] |
| CAS Number | 3805-67-2 | TCI[1] |
| Molecular Formula | C₁₄H₁₄IN₃ | TCI[1] |
| Molecular Weight | 351.19 g/mol | TCI[1] |
| Appearance | Light yellow to brown powder/crystal | TCI[1] |
| Melting Point | 162.0 to 166.0 °C | TCI[1] |
Solubility Profile
While quantitative solubility data for 4'-Iodo-4-dimethylaminoazobenzene is not extensively published, based on the properties of the related compound 4-dimethylaminoazobenzene, it is expected to be practically insoluble in water. It is anticipated to be soluble in a range of organic solvents.
Expected Solubility:
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Soluble in: Chloroform, Dichloromethane, Toluene, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
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Sparingly soluble to insoluble in: Methanol, Ethanol, Hexanes.
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Insoluble in: Water.
Rationale: The nonpolar azobenzene core and the aromatic rings suggest good solubility in common organic solvents. The dimethylamino group provides some polarity, but not enough to confer significant water solubility.
Synthesis of 4'-Iodo-4-dimethylaminoazobenzene: A Step-by-Step Protocol
Reaction Scheme
Caption: Synthesis of 4'-Iodo-4-dimethylaminoazobenzene.
Experimental Protocol
Materials:
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4-Iodoaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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N,N-Dimethylaniline
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Sodium Hydroxide (NaOH)
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Sodium Chloride (NaCl)
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Ethanol
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Deionized Water
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Ice
Part 1: Diazotization of 4-Iodoaniline
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In a 250 mL beaker, dissolve 4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and deionized water. Stir until a fine suspension of the hydrochloride salt is formed.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
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Add the sodium nitrite solution dropwise to the cold suspension of 4-iodoaniline hydrochloride. Maintain the temperature below 5 °C throughout the addition. Causality: Low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
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After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting solution of 4-iodobenzenediazonium chloride should be kept cold for the next step.
Part 2: Azo Coupling
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In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1 equivalent) in a solution of dilute hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution from Part 1 to the cold N,N-dimethylaniline solution with constant, vigorous stirring.
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While maintaining the temperature at 0-5 °C, slowly add a cold solution of sodium hydroxide to raise the pH to approximately 4-5. A colored precipitate of the product will begin to form. Causality: The coupling reaction is pH-dependent. A weakly acidic to neutral pH is optimal for the electrophilic attack of the diazonium salt on the electron-rich N,N-dimethylaniline.
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Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
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Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.
Part 3: Purification
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
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Dissolve the crude solid in a minimal amount of hot ethanol. If necessary, add a small amount of water to induce crystallization upon cooling.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 4'-Iodo-4-dimethylaminoazobenzene.
UV-Visible Spectroscopy
Azobenzenes exhibit characteristic absorption bands in the UV-visible region corresponding to π-π* and n-π* electronic transitions. The strong electron-donating dimethylamino group and the iodo substituent will influence the position of these bands.
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π-π Transition:* A high-intensity band is expected in the UV region.
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n-π Transition:* A lower-intensity band is expected in the visible region, which is responsible for the color of the compound.
Based on data for similar substituted azobenzenes, the λmax for the π-π transition is anticipated to be in the range of 320-380 nm, and the λmax for the n-π* transition is expected in the range of 400-450 nm.*
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch (from methyl groups) |
| ~1600, 1500, 1450 | Aromatic C=C stretching vibrations |
| ~1400 | N=N stretch (often weak or difficult to assign) |
| ~1350 | C-N stretch of the dimethylamino group |
| ~820 | para-disubstituted benzene C-H out-of-plane bending |
| ~500 | C-I stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.
¹H NMR:
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Aromatic Protons: The protons on the two phenyl rings will appear as a series of doublets in the aromatic region (δ 6.5-8.0 ppm). The protons on the ring with the dimethylamino group will be more upfield due to its electron-donating nature.
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Methyl Protons: A singlet corresponding to the six protons of the two methyl groups of the dimethylamino group will be observed, likely in the region of δ 3.0-3.3 ppm.
¹³C NMR:
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Aromatic Carbons: A series of signals will be observed in the aromatic region (δ 110-160 ppm). The carbon attached to the iodine will be significantly downfield.
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Methyl Carbons: A signal for the methyl carbons of the dimethylamino group will appear in the aliphatic region (δ ~40 ppm).
Reactivity and Stability
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Photoisomerization: Like other azobenzenes, 4'-Iodo-4-dimethylaminoazobenzene is expected to undergo reversible trans-cis isomerization upon irradiation with UV and visible light. The trans isomer is generally more thermodynamically stable.
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Basicity: The nitrogen atoms of the azo group are weakly basic and can be protonated in strong acidic conditions.
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Stability: The compound is generally stable under normal laboratory conditions but should be protected from prolonged exposure to strong light to prevent unintended photoisomerization or degradation. It is incompatible with strong oxidizing agents and strong acids.
Applications in Research and Drug Development
The unique combination of a photoswitchable core and an iodine atom makes 4'-Iodo-4-dimethylaminoazobenzene a versatile tool for various research applications.
Photoswitchable Ligands and Probes
The ability to change shape upon light irradiation makes azobenzenes attractive for the development of photoswitchable ligands for biological targets such as enzymes and receptors. By incorporating 4'-Iodo-4-dimethylaminoazobenzene into a pharmacophore, it may be possible to create a molecule whose biological activity can be turned "on" or "off" with light. This allows for precise spatiotemporal control over biological processes.
Caption: Photoswitchable ligand concept.
Molecular Imaging
The presence of the iodine atom opens up possibilities for its use in molecular imaging. Iodine is a known contrast agent for X-ray-based imaging techniques like computed tomography (CT). While a single iodine atom may not provide sufficient contrast for in vivo imaging, this molecule could serve as a building block for larger, iodine-rich imaging agents.
Drug Delivery Systems
Azobenzene derivatives are being explored for use in light-triggered drug delivery systems.[2][3][4] For example, 4'-Iodo-4-dimethylaminoazobenzene could be incorporated into the structure of a liposome or a polymer nanoparticle. Upon irradiation, the trans-cis isomerization can disrupt the carrier's structure, leading to the release of an encapsulated drug at a specific site in the body.
Safety and Handling
The related compound, 4-dimethylaminoazobenzene, is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[5] Therefore, 4'-Iodo-4-dimethylaminoazobenzene should be handled with caution as a potential carcinogen.
Recommended Safety Precautions:
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Engineering Controls: Handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety glasses.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
4'-Iodo-4-dimethylaminoazobenzene is a multifaceted molecule with significant potential for advanced research applications. Its photoswitchable nature, coupled with the presence of a versatile iodine atom, makes it a valuable tool for the development of light-controlled biological probes, novel imaging agents, and smart drug delivery systems. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications, offering a solid foundation for researchers looking to utilize this compound in their work.
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